molecular formula C15H14O2 B12557868 7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol CAS No. 142532-18-1

7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol

Cat. No.: B12557868
CAS No.: 142532-18-1
M. Wt: 226.27 g/mol
InChI Key: XHKGUCAJPYBNEX-UHFFFAOYSA-N
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Description

Properties

CAS No.

142532-18-1

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

7-(4-methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol

InChI

InChI=1S/C15H14O2/c1-17-13-8-6-12(7-9-13)15(16)10-11-4-2-3-5-14(11)15/h2-9,16H,10H2,1H3

InChI Key

XHKGUCAJPYBNEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol typically involves a multi-step process. One common method starts with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core. This can be achieved through a tandem catalytic process using a rhodium (I) complex. The reaction sequence involves the head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol
  • CAS No.: 35447-99-5
  • Molecular Formula : C₈H₆O (base structure)
  • Synonyms: Benzocyclobutenol, 1-hydroxybenzocyclobutene .

Key Properties :

  • Bioactivity : Identified in marine sponge (Psammaplysilla sp.) crude extracts, exhibiting antimicrobial activity against Clostridioides difficile and Candida albicans, with seasonal variation in potency (22–24 mm inhibition zones) .
  • Structural Role : The bicyclo[4.2.0]octa-1,3,5-triene scaffold provides rigidity, while the 4-methoxyphenyl and hydroxyl groups contribute to hydrogen bonding and electron-donating effects, influencing reactivity and bioactivity .

Structural Analogs and Functional Derivatives

Core Scaffold Variations

Compound Name Substituents/Modifications CAS No. Molecular Formula Key Properties/Applications References
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol (Base) None (parent structure) 35447-99-5 C₈H₆O Antimicrobial, antioxidant
4,5-Dimethoxy derivative 4,5-dimethoxy groups 144493-71-0 C₁₀H₁₂O₃ Enhanced solubility; unstudied bioactivity
7-Acetyl derivative Acetyl group at position 7 1075-30-5 C₁₀H₁₀O Toxic (LD₅₀ 550 mg/kg, intraperitoneal)
7-Amine derivative Amino group at position 7 61599-85-7 C₈H₉N Norepinephrine methyltransferase inhibitor

Functional Group Comparisons

  • Methoxy vs. 4-Methoxy ketone derivatives (e.g., 4-methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one) exhibit altered reactivity due to electron-withdrawing effects, with a melting point of 55°C .
  • Boronate and Sulfonate Derivatives: Boronate esters (e.g., Rac-4-methoxy-N-...dioxaborolan-2-yl)methylene derivative) enable cross-coupling reactions in synthetic chemistry, expanding utility in drug design . Sulfonated analogs (e.g., 7-(4-methylbenzenesulfonate)) show increased stability but higher toxicity (emission of SOₓ/NOₓ fumes upon decomposition) .

Pharmacological and Antimicrobial Comparisons

Bioactivity Profiles

Compound Antimicrobial Activity (Pathogen) Antioxidant/Anti-inflammatory Toxicity Profile
7-(4-Methoxyphenyl)-bicyclo[...]-7-ol Active vs. C. difficile, C. albicans Reported No direct data
2-Heptacosane (co-occurring compound) Broad-spectrum antibacterial None reported High molecular weight (lipid-like properties)
7-Acetyl derivative Not studied None reported High toxicity (ipr-mus LD₅₀ 550 mg/kg)

Mechanism Insights

  • The target compound’s hydroxyl and methoxy groups may disrupt microbial cell membranes or inhibit enzymes via hydrogen bonding .
  • In contrast, the 7-amine derivative’s inhibition of norepinephrine methyltransferase suggests a neurological application, diverging from antimicrobial roles .

Biological Activity

7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol, a compound notable for its unique bicyclic structure and methoxy substitution, has garnered interest in various biological applications. This article explores the compound's biological activities, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula: C16H18O2
  • Molecular Weight: 258.31 g/mol

1. Antimicrobial Activity

Research indicates that compounds similar to 7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate bacteriostatic activity against various microbial strains, with minimum inhibitory concentrations (MICs) ranging from 0.156 to 1.250 mg/ml .

2. Antioxidant Properties

The antioxidant capacity of this compound is noteworthy. It has been reported that compounds within this chemical family can effectively scavenge free radicals and inhibit lipid peroxidation, thus providing cellular protection against oxidative stress . The antioxidant activity is often compared to standard antioxidants like ascorbic acid.

3. Enzyme Inhibition

Inhibitory effects on specific enzymes have been documented. For example, certain derivatives have shown significant α-glucosidase inhibitory activity, which is crucial for managing diabetes by slowing carbohydrate absorption . This mechanism suggests potential utility in metabolic disease management.

Case Study: Antimicrobial Evaluation

A study conducted on various extracts from plants containing similar bicyclic compounds demonstrated their effectiveness against pathogenic bacteria and fungi. The extracts were tested for their antimicrobial properties using standard methods such as disk diffusion and broth microdilution assays. Results indicated that the extracts containing 7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol exhibited promising antimicrobial effects with varying MIC values depending on the microbial strain tested.

Microbial Strain MIC (mg/ml) Activity
Staphylococcus aureus0.312Bacteriostatic
Escherichia coli0.625Bacteriostatic
Candida albicans1.250Fungistatic

Case Study: Antioxidant Activity Assessment

In another study focusing on the antioxidant properties of related compounds, the DPPH radical scavenging assay was employed to evaluate their efficacy. The results indicated that the antioxidant activity of these compounds was comparable to that of ascorbic acid at concentrations as low as 0.0156 mg/ml .

The biological activities of 7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol can be attributed to several mechanisms:

  • Radical Scavenging: The methoxy group enhances the electron-donating ability of the compound, facilitating radical scavenging.
  • Enzyme Interaction: The structural configuration allows for effective binding with active sites of enzymes involved in metabolic pathways.

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